molecular formula C10H10N2 B8200891 7-Amino-2,3-dihydro-1H-indene-4-carbonitrile

7-Amino-2,3-dihydro-1H-indene-4-carbonitrile

Cat. No.: B8200891
M. Wt: 158.20 g/mol
InChI Key: ICRZAVZZQHSTNC-UHFFFAOYSA-N
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Description

7-Amino-2,3-dihydro-1H-indene-4-carbonitrile is a chemical compound with the molecular formula C10H10N2 It is a derivative of indene, a bicyclic hydrocarbon, and features an amino group at the 7th position and a nitrile group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2,3-dihydro-1H-indene-4-carbonitrile can be achieved through several methods. One common approach involves the use of transaminase enzymes to catalyze the conversion of precursor compounds into the desired product . This method is advantageous due to its high selectivity and efficiency.

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-Amino-2,3-dihydro-1H-indene-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the amino and nitrile groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

7-Amino-2,3-dihydro-1H-indene-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-2,3-dihydro-1H-indene-4-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Uniqueness: 7-Amino-2,3-dihydro-1H-indene-4-carbonitrile is unique due to the presence of both amino and nitrile groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-amino-2,3-dihydro-1H-indene-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-6-7-4-5-10(12)9-3-1-2-8(7)9/h4-5H,1-3,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRZAVZZQHSTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C1)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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